molecular formula C24H22N2 B4597377 4-methyl-3,5-bis(4-methylphenyl)-1-phenyl-1H-pyrazole

4-methyl-3,5-bis(4-methylphenyl)-1-phenyl-1H-pyrazole

Cat. No.: B4597377
M. Wt: 338.4 g/mol
InChI Key: ICPVYUVZFCZAQA-UHFFFAOYSA-N
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Description

4-methyl-3,5-bis(4-methylphenyl)-1-phenyl-1H-pyrazole is a useful research compound. Its molecular formula is C24H22N2 and its molecular weight is 338.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.178298710 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tautomerism and Structural Analysis

The annular tautomerism and structural characteristics of NH-pyrazoles have been explored, where compounds with phenol residues exhibit complex patterns of hydrogen bonds, influencing their crystallization and tautomerism both in solution and solid states. Such studies have implications for understanding molecular structures and interactions in chemical and pharmaceutical sciences (Cornago et al., 2009).

Corrosion Inhibition

Research into the green synthesis of pyrazol derivatives for corrosion mitigation in the petroleum industry has identified these compounds as highly effective corrosion inhibitors for steel in acidic environments. This application is critical for extending the lifespan of metal structures and components in harsh chemical exposures (Singh et al., 2020).

Anti-Tumor Activity

Some pyrazole derivatives have been synthesized and tested for their anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines, showing promising results. These findings highlight the potential of pyrazole compounds in the development of new anticancer drugs (Gomha et al., 2016).

Catalysis and Chemical Synthesis

The use of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions demonstrates the potential of pyrazole-containing compounds to act as ligands in catalyzing chemical reactions. Such applications are significant for the synthesis of complex organic molecules, pharmaceuticals, and materials science (Ocansey et al., 2018).

Organic Light-Emitting Diodes (OLEDs)

Pyrazoloquinolines, a category of pyrazole derivatives, have been studied as emitting materials for OLEDs, highlighting the role of such compounds in advancing technologies for display and lighting applications. The findings contribute to the development of energy-efficient and high-performance OLED devices (T. and et al., 2001).

Coordination Polymers and Material Science

The synthesis of d10 metal coordination polymers using pyrazole-based ligands underscores the utility of these compounds in creating materials with novel properties. These materials find applications in catalysis, molecular recognition, and as precursors for advanced functional materials (Cheng et al., 2017).

Properties

IUPAC Name

4-methyl-3,5-bis(4-methylphenyl)-1-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2/c1-17-9-13-20(14-10-17)23-19(3)24(21-15-11-18(2)12-16-21)26(25-23)22-7-5-4-6-8-22/h4-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPVYUVZFCZAQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.